molecular formula C18H17ClN4O B609350 MSC2530818

MSC2530818

Cat. No.: B609350
M. Wt: 340.8 g/mol
InChI Key: ODRITQGYYWHQGM-INIZCTEOSA-N
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Mechanism of Action

Target of Action

MSC2530818, also known as (S)-(2-(4-chlorophenyl)pyrrolidin-1-yl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, is a potent and selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . CDK8 and its paralog CDK19 are cyclin-dependent kinases that are core components of the so-called Mediator complex that has essential roles as positive and negative regulators of gene expression .

Mode of Action

This compound binds to CDK8 and CDK19 with similar affinity and shows potent inhibition of phospho-STAT1 SER727 in SW620 human colorectal carcinoma cells . It also demonstrates potent inhibition of WNT-dependent transcription in human cancer cell lines that have constitutively activated WNT signaling .

Biochemical Pathways

The mediator complex-associated cyclin-dependent kinase CDK8 regulates β-catenin-dependent transcription following activation of WNT signaling . Dysregulations in CDK pathways are often encountered in various types of cancer, including all gastrointestinal (GI) tract tumors . This has prompted the development of CDK inhibitors as novel therapies for cancer .

Pharmacokinetics

This compound is a soluble CDK8 inhibitor with high permeability and low efflux ratio in Caco-2 cells . This compound displays excellent kinase selectivity, biochemical and cellular potency, microsomal stability, and is orally bioavailable .

Result of Action

Treatment with this compound of mice subjected to an in vivo xenograft model using SW620 human colon cell line showed its potential to reduce tumor growth . It demonstrates reduction of tumor growth rates of established human SW620 colorectal carcinoma xenografts .

Action Environment

The efficacy and toxicity of this compound can be influenced by various factors. For instance, initial compounds suffered from rapid aldehyde oxidase-mediated metabolism . This liability was overcome by utilizing a pyrazolopyridine hinge binder with a chlorine at the C-3 position . These efforts resulted in a highly potent and selective inhibitor of CDK8/19 that displays low clearance and moderate oral pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

MSC2530818 is synthesized through a series of chemical reactions starting from a pyrazolopyridine scaffold. The initial imidazo-thiadiazole scaffold is replaced by a 3-methyl-1H-pyrazolo[3,4-b]-pyridine, resulting in this compound. The synthesis involves multiple steps, including cyclization, chlorination, and coupling reactions .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

MSC2530818 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .

Scientific Research Applications

MSC2530818 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinase 8 and its effects on various biochemical pathways.

    Biology: this compound is employed in cellular studies to investigate its impact on cell cycle regulation and gene expression.

    Medicine: The compound is explored for its potential therapeutic applications in cancer treatment, particularly in targeting colorectal cancer cells.

    Industry: This compound is utilized in drug discovery and development processes to identify new therapeutic agents .

Comparison with Similar Compounds

MSC2530818 is compared with other cyclin-dependent kinase 8 inhibitors such as cortistatin A, SEL120, BCD-115, and CCT251921. While all these compounds inhibit cyclin-dependent kinase 8, this compound stands out due to its high selectivity, oral bioavailability, and potent inhibition of WNT-dependent transcription. The unique pyrazolopyridine scaffold of this compound contributes to its distinct pharmacokinetic properties and reduced off-target effects .

List of Similar Compounds

Properties

IUPAC Name

[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRITQGYYWHQGM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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